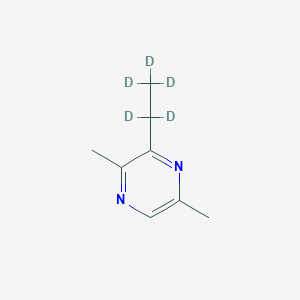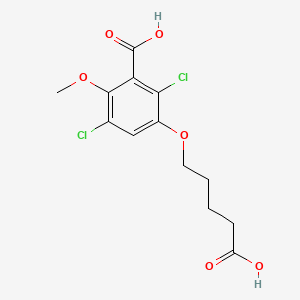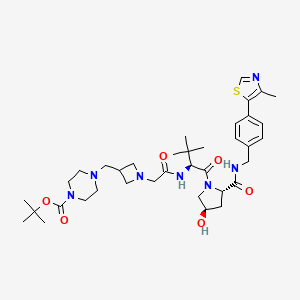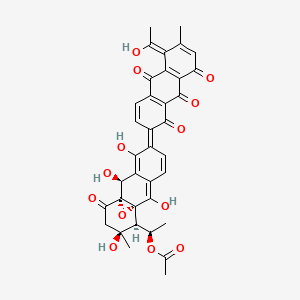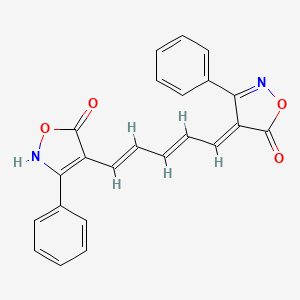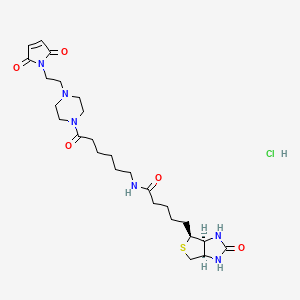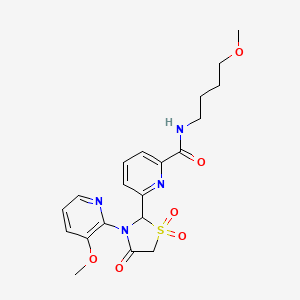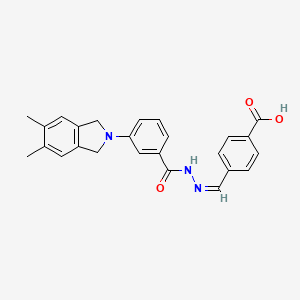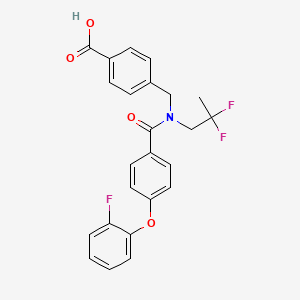
LPA5 antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysophosphatidic acid receptor 5 antagonist 3 is a compound that targets lysophosphatidic acid receptor 5, a G protein-coupled receptor involved in various physiological and pathological processes. This compound has shown potential in modulating inflammatory and neuropathic pain, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lysophosphatidic acid receptor 5 antagonist 3 involves multiple steps, including the formation of isoquinolone derivatives. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of lysophosphatidic acid receptor 5 antagonist 3 requires scaling up the synthetic routes while ensuring consistency and purity. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lysophosphatidic acid receptor 5 antagonist 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
Wissenschaftliche Forschungsanwendungen
Lysophosphatidic acid receptor 5 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study lysophosphatidic acid receptor 5 signaling pathways and their modulation.
Wirkmechanismus
Lysophosphatidic acid receptor 5 antagonist 3 exerts its effects by binding to lysophosphatidic acid receptor 5, thereby inhibiting its activation by lysophosphatidic acid. This blockade prevents downstream signaling events that lead to inflammation, pain, and other pathological processes. The molecular targets involved include various signaling pathways such as the phosphorylation of transcription factors and the modulation of cytokine production .
Vergleich Mit ähnlichen Verbindungen
Lysophosphatidic acid receptor 5 antagonist 3 is unique in its high selectivity and potency compared to other similar compounds. Some similar compounds include:
AS2717638: Another lysophosphatidic acid receptor 5 antagonist with moderate in vivo efficacy.
Compound 65 and 66: Isoquinolone derivatives with comparable in vitro potency and selectivity against other lysophosphatidic acid receptors.
Lysophosphatidic acid receptor 5 antagonist 3 stands out due to its excellent selectivity, moderate metabolic stability, and high aqueous solubility, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C24H20F3NO4 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
4-[[2,2-difluoropropyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C24H20F3NO4/c1-24(26,27)15-28(14-16-6-8-18(9-7-16)23(30)31)22(29)17-10-12-19(13-11-17)32-21-5-3-2-4-20(21)25/h2-13H,14-15H2,1H3,(H,30,31) |
InChI-Schlüssel |
ADACZCWUHYGVAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


